molecular formula C21H23ClN2O5S B4239927 N-(3-ACETYLPHENYL)-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

N-(3-ACETYLPHENYL)-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4239927
M. Wt: 450.9 g/mol
InChI Key: RUKNNDMRZMLPLP-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and an acetylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the acetylphenyl group. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and acetylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-ACETYLPHENYL)-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can affect various cellular pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-ACETYLPHENYL)-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE include:

  • N-(3-acetylphenyl)-2,3-dichlorobenzamide
  • Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(3-acetylphenyl)-1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O5S/c1-14(25)16-4-3-5-18(12-16)23-21(26)15-8-10-24(11-9-15)30(27,28)20-13-17(22)6-7-19(20)29-2/h3-7,12-13,15H,8-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKNNDMRZMLPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-ACETYLPHENYL)-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(3-ACETYLPHENYL)-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(3-ACETYLPHENYL)-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(3-ACETYLPHENYL)-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(3-ACETYLPHENYL)-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

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